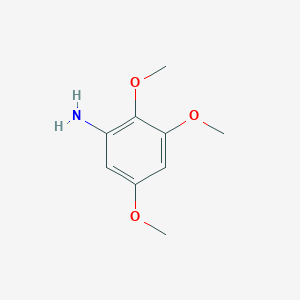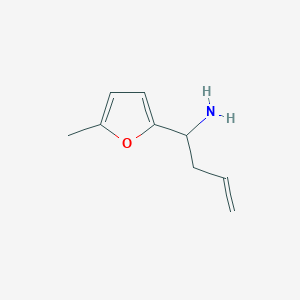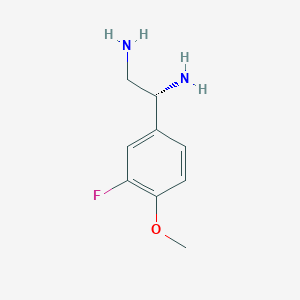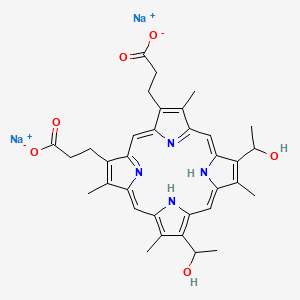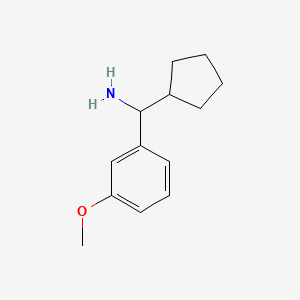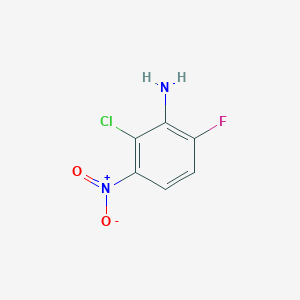
1-(2,5-Dichlorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . It is a derivative of butanone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,5-Dichlorobenzoic acid.
Reduction: 1-(2,5-Dichlorophenyl)butanol.
Substitution: 2,5-Dichloroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)butan-1-one has several applications in scientific research:
Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)butan-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atoms on the phenyl ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This can result in the modulation of molecular targets and pathways involved in various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)butan-1-one: Similar structure but with chlorine atoms at the 2 and 4 positions.
1-(3,5-Dichlorophenyl)butan-1-one: Chlorine atoms at the 3 and 5 positions.
1-(2,6-Dichlorophenyl)butan-1-one: Chlorine atoms at the 2 and 6 positions.
Uniqueness
1-(2,5-Dichlorophenyl)butan-1-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The 2,5-dichloro substitution pattern can lead to distinct electronic and steric effects, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H10Cl2O |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
QIKNDJNXGJPRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


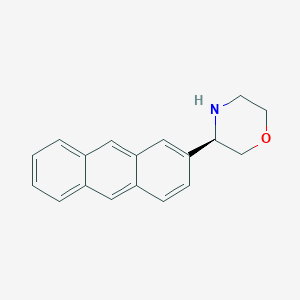
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)

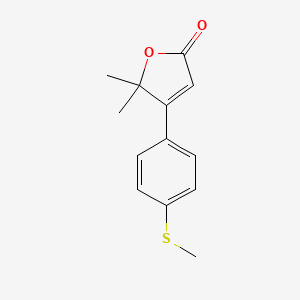
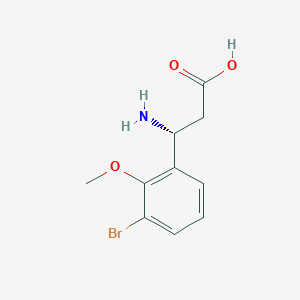
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
